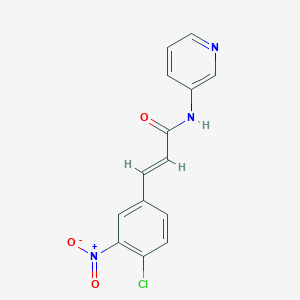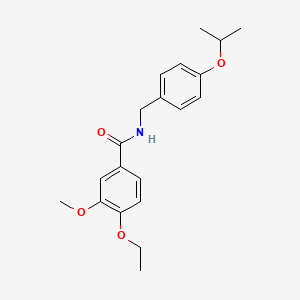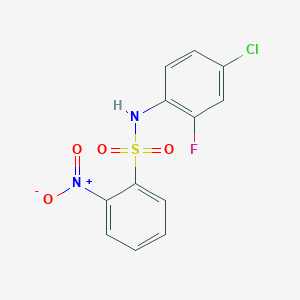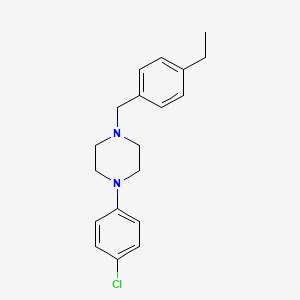![molecular formula C21H15NO4 B5729955 {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone, also known as HNP1, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine.
Wirkmechanismus
The mechanism of action of {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone also has a relatively low molecular weight, which facilitates its uptake by cells and tissues. However, one limitation of using {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone is its potential toxicity, which may vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone, including the investigation of its potential applications in other fields of medicine, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone and to optimize its chemical structure for improved efficacy and safety. Additionally, the development of novel delivery systems for {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone may enhance its bioavailability and therapeutic potential.
Synthesemethoden
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone can be synthesized through a multistep process, starting with the reaction of 2-hydroxy-5-nitrobenzaldehyde with acetophenone in the presence of a base catalyst. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde to form {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone. The purity and yield of {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone can be improved through purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been shown to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In neuroprotection, {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been found to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[4-[(E)-2-(2-hydroxy-5-nitrophenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20-13-12-19(22(25)26)14-18(20)11-8-15-6-9-17(10-7-15)21(24)16-4-2-1-3-5-16/h1-14,23H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSGRWHEKOHDG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-(2-hydroxy-5-nitrophenyl)ethenyl]phenyl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)


![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)



![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)